N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
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Description
N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, also known as EMIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMIQ belongs to the class of oxalamide compounds and has shown promising results in various studies related to its mechanism of action and physiological effects.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism : The compound has been studied for its role as a neurokinin-1 receptor antagonist. Such antagonists are relevant in clinical applications such as treatment of emesis and depression. For example, a study described a water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration, indicating its potential in clinical applications (Harrison et al., 2001).
Orexin Receptor Blockade : Blockade of orexin receptors, particularly in the context of sleep and arousal states, has been a significant area of research. Specific antagonists targeting these receptors have shown promise in modulating sleep and wakefulness, with potential implications for treating disorders such as insomnia and narcolepsy (Dugovic et al., 2009).
HIV-1 Protease Inhibition : This compound has been explored for its efficacy in inhibiting HIV-1 protease, a critical enzyme in the lifecycle of the HIV virus. The metabolism of similar compounds in the liver results in metabolites with potent inhibitory activity on HIV-1 protease, highlighting its potential in antiretroviral therapy (Balani et al., 1995).
KCNQ2 Potassium Channel Activation : Activation of KCNQ2 potassium channels has therapeutic implications in neurological conditions such as epilepsy and migraine. Research into compounds capable of opening these channels suggests potential applications in treating these conditions (Wu et al., 2003).
Stress and Hyperarousal Modulation : The role of orexin-1 receptor mechanisms in stress and hyperarousal states has been investigated. Selective antagonism at this receptor shows promise in attenuating stress-induced hyperarousal, with potential applications in treating various psychiatric disorders (Bonaventure et al., 2015).
Endothelin Receptor Antagonism : The compound has been examined for its role as an endothelin receptor antagonist. Such antagonists are important in cardiovascular research, particularly in the context of hypertension and heart failure (Ohashi et al., 1999).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4/c1-3-33-23-7-5-4-6-20(23)27-25(31)24(30)26-17-22(29-12-14-32-15-13-29)18-8-9-21-19(16-18)10-11-28(21)2/h4-9,16,22H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTZIKMCRNMJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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